molecular formula C9H14N2O2 B13928621 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-

2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-

Cat. No.: B13928621
M. Wt: 182.22 g/mol
InChI Key: LEZVBXDITHDULS-UHFFFAOYSA-N
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Description

It features a unique spirocyclic architecture, where a cyclohexane ring is fused to a diketopiperazine core, with a methyl group at the 7-position.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

9-methyl-2,9-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C9H14N2O2/c1-11-4-2-3-9(6-11)5-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13)

InChI Key

LEZVBXDITHDULS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- typically involves a multi-step process. One common method involves the reaction of a suitable amine with a cyclic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new spiro derivatives .

Scientific Research Applications

2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the 7-methyl derivative and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- C₉H₁₄N₂O₂ 182.224 Methyl at position 7 Hydrophobic methyl group; spirocyclic diketopiperazine core
1,3-Diazaspiro[4.5]decane-2,4-dione C₈H₁₂N₂O₂ 168.196 No methyl substituents Parent compound; smaller molecular weight, higher polarity
7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₁H₁₈N₂O₂ 210.277 Methyl at positions 7,7,9 Increased steric bulk; enhanced hydrophobicity
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione C₉H₁₄N₂O₂ 182.224 Methyl at position 8 Positional isomer; potential differences in bioactivity
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione C₉H₁₄N₂O₃ 198.22 Oxa group (O) at position 8; dimethyl at 7 Introduction of oxygen atom alters polarity and hydrogen-bonding capacity
Key Observations:
  • Methyl Substitution: The 7-methyl derivative’s methyl group enhances hydrophobicity compared to the non-methylated parent compound (C₈H₁₂N₂O₂) . This modification may improve membrane permeability but could reduce solubility.
  • Steric Effects: The 7,7,9-trimethyl analog (C₁₁H₁₈N₂O₂) exhibits greater steric hindrance, which might limit binding to certain biological targets compared to the mono-methylated derivative .

Biological Activity

2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- (CAS No. 40247-81-2) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9H14N2O2
  • Molar Mass: 182.22 g/mol
  • Density: 1 g/cm³
  • Boiling Point: 213.6°C
  • Flash Point: 96.1°C

These properties suggest that the compound is stable under standard conditions and may exhibit interesting interactions with biological targets.

The biological activity of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate interaction and subsequent reactions.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

Anticonvulsant Activity

Studies have indicated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For instance, structural modifications have been shown to enhance their efficacy in models of epilepsy .

Antitumor Effects

Recent investigations into related diazaspiro compounds have demonstrated their potential as covalent inhibitors against KRAS G12C mutations, which are significant in various cancers . These studies suggest that the spirocyclic structure contributes to improved binding and potency against cancer targets.

Neuroprotective Properties

The compound has been explored for its neuroprotective effects, potentially through mechanisms involving the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-:

  • Anticancer Activity:
    • A study reported that a derivative demonstrated significant antitumor effects in xenograft mouse models when administered subcutaneously . This research emphasizes the potential for developing new cancer therapies based on this compound's structure.
  • Neuroprotective Studies:
    • Research into similar diazaspiro compounds has shown their ability to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease . This mechanism is crucial for enhancing cholinergic transmission in the brain.
  • Synthetic Pathways:
    • The synthesis of this compound often involves reactions with cyclic anhydrides or lactones under basic conditions, leading to the formation of spirocyclic structures that exhibit diverse biological activities .

Comparative Analysis with Similar Compounds

A comparative analysis with other diazaspiro compounds reveals unique aspects of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-.

Compound NameStructureBiological Activity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureAnticonvulsant
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneStructureAnticonvulsant

The unique substitution pattern on the diazaspiro framework significantly influences pharmacological activity and chemical reactivity.

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